molecular formula C8H6BrNO2 B3026628 3-(6-Bromopyridin-3-yl)acrylic acid CAS No. 1035123-89-7

3-(6-Bromopyridin-3-yl)acrylic acid

Cat. No.: B3026628
CAS No.: 1035123-89-7
M. Wt: 228.04
InChI Key: MZIMKUQFGDVIID-DUXPYHPUSA-N
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Description

3-(6-Bromopyridin-3-yl)acrylic acid, also known by its IUPAC name (2E)-3-(6-bromo-3-pyridinyl)-2-propenoic acid, is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an acrylic acid moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 3-pyridylacrylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-(6-Bromopyridin-3-yl)acrylic acid may involve large-scale bromination reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction conditions ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding, while the acrylic acid moiety can form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological activities and influence the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloropyridin-3-yl)acrylic acid
  • 3-(6-Fluoropyridin-3-yl)acrylic acid
  • 3-(6-Iodopyridin-3-yl)acrylic acid

Uniqueness

Compared to its analogs, 3-(6-Bromopyridin-3-yl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIMKUQFGDVIID-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1/C=C/C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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